2-(Dibenzylamino)propanal
Description
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Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
2-(dibenzylamino)propanal |
InChI |
InChI=1S/C17H19NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,14-15H,12-13H2,1H3 |
InChI Key |
GFYXFRCVQSKSDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Significance of Chiral α Amino Aldehydes As Essential Synthetic Intermediates
Chiral α-amino aldehydes are a class of compounds of immense value in stereocontrolled organic synthesis. Their importance stems from their dual functionality: a reactive aldehyde group capable of numerous transformations and a chiral center derived from readily available natural sources like amino acids. acs.org This combination makes them powerful and versatile starting materials for constructing more complex chiral molecules.
The aldehyde functional group can be converted into a wide variety of structural motifs, making these compounds highly sought-after synthetic intermediates. They serve as precursors to vicinal amino alcohols, diamines, and various heterocyclic systems, which are core structures in many bioactive natural products and pharmaceutical agents. beilstein-journals.org For instance, peptide derivatives containing an α-amino aldehyde unit have shown potential as potent inhibitors of various proteases.
Despite their synthetic utility, α-amino aldehydes are inherently unstable due to the incompatibility of the nucleophilic amino group and the electrophilic aldehyde group, which can lead to self-condensation or polymerization. scholaris.ca This instability necessitates the protection of the amino group. The use of protecting groups, such as the N,N-dibenzyl group found in 2-(Dibenzylamino)propanal, is crucial for isolating and utilizing these valuable intermediates. scholaris.ca The protected forms are stable enough for purification and subsequent stereoselective reactions. beilstein-journals.org
Historical Development of N,n Dibenzylamino Aldehyde Chemistry in Stereoselective Synthesis
The chemistry of α-amino aldehydes dates back to the early 20th century with Emil Fischer's work on glucosamine (B1671600) and his attempts to prepare the simple, unprotected α-amino aldehyde, glycinal, which proved to be highly unstable. researchgate.net The field has since evolved significantly, with the development of methods to stabilize these reactive intermediates, thereby unlocking their synthetic potential.
A major advancement was the introduction of N-protecting groups. The N,N-dibenzyl group became particularly prominent due to its ability to confer stability and influence the stereochemical course of reactions. A general and widely adopted protocol for preparing enantiomerically pure N,N-dibenzyl-α-amino aldehydes from naturally occurring α-amino acids was a key breakthrough. orgsyn.org This method typically involves the N,N-dibenzylation of the amino acid, followed by reduction of the carboxylic acid to the corresponding amino alcohol, and finally, a mild oxidation (such as a Swern oxidation) to furnish the desired aldehyde. orgsyn.org
By the late 1990s, the utility of N,N-dibenzylamino aldehydes as versatile building blocks in stereoselective synthesis was well-established, as summarized in comprehensive reviews. orgsyn.orgacs.orgcapes.gov.br These intermediates have been successfully employed in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Grignard reactions, and Henry reactions, often proceeding with a high degree of diastereoselectivity. acs.orgcapes.gov.brkuleuven.be The development of these stereoselective transformations has made N,N-dibenzylamino aldehydes, such as 2-(Dibenzylamino)propanal, indispensable tools for the asymmetric synthesis of complex target molecules. kuleuven.be
Structural Features and Inherent Stereochemical Considerations of 2 Dibenzylamino Propanal
Chiral Pool Approaches Utilizing Naturally Derived α-Amino Acids
The most direct and well-established route to enantiomerically pure 2-(dibenzylamino)propanal, particularly the (S)-isomer, begins with the natural amino acid L-alanine. smolecule.com This approach leverages the pre-existing stereocenter of the amino acid, ensuring the stereochemical integrity of the final product.
The synthesis typically commences with the N,N-dibenzylation of the starting amino acid. For instance, (S)-phenylalanine can be treated with benzyl (B1604629) bromide in the presence of a base like potassium carbonate and sodium hydroxide (B78521) to yield the corresponding N,N-dibenzylamino acid ester. orgsyn.org This protection of the amino group is a critical step to prevent unwanted side reactions in subsequent transformations.
A key intermediate in this pathway is the corresponding N,N-dibenzylamino alcohol. This is achieved through the reduction of the carboxylic acid or its ester derivative. For example, benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate can be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent to afford (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol. orgsyn.org
With the N,N-dibenzylamino alcohol in hand, the final step is a selective oxidation to the desired aldehyde. A variety of oxidation protocols can be employed for this transformation. The Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures followed by the addition of a hindered base like triethylamine, is a common and effective method for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. orgsyn.orgharvard.edu Other chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are also effective for this oxidation. vanderbilt.edu The choice of oxidant is crucial to prevent the often unstable α-amino aldehyde from undergoing further reactions. nih.gov
| Starting Material | Key Reagents | Intermediate | Final Product | Reference |
| (S)-Phenylalanine | 1. Benzyl bromide, K₂CO₃, NaOH 2. LiAlH₄ 3. Oxalyl chloride, DMSO, Et₃N | (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol | (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal | orgsyn.org |
| L-Alanine | (Not explicitly detailed) | N,N-Dibenzyl-L-alaninol | (S)-2-(Dibenzylamino)propanal | open.ac.uk |
Asymmetric Synthetic Routes to 2-(Dibenzylamino)propanal
A powerful strategy for the asymmetric synthesis of α-amino aldehydes involves the direct α-amination of a propanal derivative. acs.org This can be achieved using organocatalysis, where a chiral amine catalyst activates the aldehyde substrate towards reaction with an electrophilic nitrogen source, such as an azodicarboxylate. acs.orgresearchgate.net The catalyst, often a proline derivative or a chiral diamine, facilitates the formation of an enamine intermediate, which then attacks the nitrogen source in a stereocontrolled manner. nih.govacs.orgmdpi.com The resulting α-hydrazino aldehyde can then be converted to the corresponding α-amino aldehyde. researchgate.net High enantioselectivities, often exceeding 90% ee, have been reported for these types of transformations. nih.govacs.org
Organocatalysis has emerged as a central tool in the asymmetric synthesis of chiral aldehydes. acs.orgmdpi.com Catalysts such as silyl-protected diarylprolinol ethers have proven highly effective in the α-amination of aldehydes, affording products in good yields and high enantioselectivities (90–97% ee). nih.gov The development of new chiral organocatalysts, including primary α-amino amides and chiral phosphoric acids, continues to expand the scope and efficiency of these methods. mdpi.comresearchgate.net These catalysts operate through various activation modes, including enamine and iminium ion catalysis, to control the stereochemical outcome of the reaction.
| Catalyst Type | Reaction | Key Features | Reference |
| Chiral Carbamate-Monoprotected Cyclohexa-1,2-diamine | α-Nitrogenation of α,α-disubstituted aldehydes | Solvent-free conditions, excellent yields and enantioselectivities (up to 99% ee). | acs.org |
| L-Proline and Derivatives | α-Amination of branched aldehydes | Enantioselectivities ranging from low to >99%. | mdpi.com |
| Silyl-Protected Diarylprolinol Ethers | α-Amination of aldehydes | High activity, short reaction times, and high enantioselectivities (90-97% ee). | nih.gov |
Control of Stereochemistry in the Preparation of 2-(Dibenzylamino)propanal
The control of stereochemistry is paramount in the synthesis of 2-(dibenzylamino)propanal. In chiral pool approaches, the stereochemistry is dictated by the starting α-amino acid. researchgate.net For instance, using L-alanine (S-configuration) directly leads to (S)-2-(dibenzylamino)propanal.
In asymmetric syntheses, the stereochemical outcome is determined by the chiral catalyst or auxiliary employed. rsc.org The design of the catalyst, including its steric and electronic properties, plays a critical role in directing the approach of the reagents and establishing the absolute configuration of the newly formed stereocenter. acs.org For example, in organocatalytic α-aminations, the catalyst forms a chiral enamine intermediate, and the facial selectivity of the subsequent attack by the electrophilic nitrogen source is controlled by the catalyst's structure. nih.gov Careful selection and optimization of the catalyst and reaction conditions are therefore essential to achieve high levels of stereocontrol.
Diastereoselective Formation of Key Intermediates
The preparation of enantiomerically pure N,N-dibenzylamino aldehydes typically starts from readily available α-amino acids. orgsyn.org This approach allows for the establishment of the initial stereocenter, which is then carried through the synthetic sequence. A common precursor is the corresponding N,N-dibenzylamino alcohol, which is then oxidized to the desired aldehyde.
A key strategy involves the N-alkylation of an amino acid, followed by reduction and subsequent oxidation. For instance, (S)-phenylalanine can be exhaustively benzylated to form benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate. orgsyn.org This intermediate is then reduced, for example with lithium aluminum hydride, to yield the corresponding alcohol, (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol. orgsyn.org The final step to the aldehyde is achieved through a mild oxidation, such as a Swern oxidation. orgsyn.org
The diastereoselectivity of reactions involving these aldehydes is often high. In many cases, non-chelation-controlled addition of nucleophiles is observed, which can be explained by the Felkin-Ahn model. orgsyn.org This model predicts the stereochemical outcome based on the steric hindrance around the chiral center. However, under certain conditions, such as the use of highly Lewis acidic reagents, a reversal of diastereoselectivity can occur. orgsyn.org
N,N-dibenzylamino aldehydes are utilized in a range of diastereoselective reactions, including:
Grignard-type reactions orgsyn.org
Aldol additions orgsyn.org
Additions of trimethylsilyl (B98337) cyanide orgsyn.org
Sulfur ylide additions orgsyn.org
Hetero Diels-Alder reactions orgsyn.org
The diastereoselectivity in these reactions is often excellent, with ratios exceeding 90:10 being common. orgsyn.org For example, the reaction of N,N-dibenzylphenylalaninal with a titanium homoenolate has been reported to yield a greater than 20:1 ratio of diastereomers. google.com
Table 1: Diastereoselective Reactions of N,N-Dibenzylamino Aldehydes
| Reaction Type | Reagent/Conditions | Typical Diastereoselectivity | Reference |
|---|---|---|---|
| Grignard Reaction | RMgX, RLi, R₂CuLi | High (Non-chelation control) | orgsyn.org |
| Aldol Addition | Lithium enolates, Zinc reagents | High (Non-chelation control) | orgsyn.org |
| Cyanosilylation | Me₃SiCN, ZnX₂ | High | orgsyn.org |
| Titanium Homoenolate Addition | Dichloroisopropoxytitanium homoenolate | >20:1 | google.com |
Maintenance of Enantiomeric Purity Throughout Multi-Step Synthetic Sequences
A significant advantage of using N,N-dibenzyl protected α-amino aldehydes is the high degree of conservation of enantiomeric purity throughout the synthetic pathway. orgsyn.org The bulky dibenzyl groups effectively shield the α-proton, minimizing the risk of racemization, which can be a concern for α-amino aldehydes with less sterically demanding N-substituents.
It has been demonstrated that in most carbon-carbon bond-forming reactions involving N,N-dibenzylamino aldehydes, the products are found to be enantiomerically pure, with enantiomeric excesses often greater than 98%. orgsyn.org This indicates that significant racemization does not occur during the formation or subsequent reaction of these aldehydes. orgsyn.org
The synthesis starting from an enantiomerically pure amino acid, such as (S)-phenylalanine, reliably yields the corresponding (S)-configured N,N-dibenzylamino aldehyde. orgsyn.org Similarly, starting with the R-enantiomer of an amino acid allows for the preparation of R-configured N,N-dibenzyl-protected α-amino aldehydes. orgsyn.org
The stability of these aldehydes allows for their isolation, though it is often recommended to use freshly prepared crude samples to ensure optimal results. orgsyn.org The purification of intermediates, such as the N,N-dibenzylated amino acid ester, can be achieved using standard techniques like flash chromatography without compromising enantiomeric integrity. orgsyn.org
Table 2: Key Steps in Enantiopure Synthesis and Purity Conservation
| Synthetic Step | Compound | Key Transformation | Enantiomeric Purity Outcome | Reference |
|---|---|---|---|---|
| 1 | Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate | Exhaustive benzylation of (S)-phenylalanine | Maintained from starting material | orgsyn.org |
| 2 | (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol | Reduction of the ester | Maintained | orgsyn.org |
| 3 | (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal | Swern oxidation of the alcohol | Maintained (>98% ee in subsequent reactions) | orgsyn.org |
Nucleophilic Addition Reactions at the Carbonyl Moiety
The carbonyl group of 2-(dibenzylamino)propanal is a key site for nucleophilic attack, leading to the formation of new carbon-carbon bonds and the creation of a new stereocenter. The stereochemical outcome of these additions is highly dependent on the nature of the nucleophile, the reaction conditions, and the inherent stereochemistry of the starting material.
Stereoselective Additions of Organometallic Reagents (e.g., Grignard, Organolithium, Organocopper, Organotitanium)
The addition of organometallic reagents to 2-(dibenzylamino)propanal and related N,N-dibenzylamino aldehydes has been extensively studied, revealing a strong preference for the formation of anti-amino alcohol products. scholaris.cascholaris.ca This stereoselectivity is largely governed by the Felkin-Ahn model, where the bulky dibenzylamino group dictates the trajectory of the incoming nucleophile to minimize steric interactions. scholaris.cascholaris.ca
Grignard and Organolithium Reagents: Investigations have shown that both Grignard and organolithium reagents add to N,N-dibenzylamino aldehydes to produce anti-amino alcohols with high diastereoselectivity. scholaris.cascholaris.ca The steric hindrance imposed by the benzyl groups on the nitrogen atom prevents chelation with the metal ion, thus favoring a non-chelation controlled pathway as described by the Felkin-Ahn model. scholaris.cascholaris.ca The reactivity of organolithium reagents, which are strongly basic and nucleophilic, facilitates these additions. mt.com The structure and reactivity of these reagents can be influenced by solvents and temperature. mt.com
Organocopper Reagents: Organocopper reagents, often prepared from organolithium compounds and copper(I) halides, are also utilized in additions to α,β-unsaturated carbonyls. wikipedia.orglibretexts.org These reagents, known as Gilman reagents, are effective for 1,4-conjugate additions. wikipedia.orglibretexts.org The addition of organocopper reagents to substrates like 2-(dibenzylamino)propanal can also be influenced by Lewis acids to enhance reactivity. wikipedia.org
Organotitanium Reagents: The use of organotitanium reagents in asymmetric cyanations has been explored, where catalysts are generated in situ from components including tetraisopropyl titanate. nih.gov
The general trend for these reactions indicates that the stereochemical outcome is dictated by steric factors, with the large dibenzylamino group directing the nucleophilic attack to the opposite face of the carbonyl group.
Table 1: Diastereoselectivity in the Addition of Organometallic Reagents to N,N-Dibenzylamino Aldehydes
| Organometallic Reagent | Major Product Diastereomer | Controlling Model | Reference |
| Grignard Reagents | anti-amino alcohol | Felkin-Ahn | scholaris.cascholaris.ca |
| Organolithium Reagents | anti-amino alcohol | Felkin-Ahn | scholaris.cascholaris.ca |
Diastereoselective Aldol-Type Transformations with Enolates and Related Nucleophiles
Aldol reactions involving 2-(dibenzylamino)propanal and its derivatives provide a powerful method for constructing complex molecules with multiple stereocenters. The stereochemical outcome of these reactions is highly dependent on the geometry of the enolate and the reaction conditions.
Boron-mediated aldol reactions of α-dibenzylamino derivatives have been shown to proceed with high stereoselectivity, yielding syn-aldol products as single diastereomers in many cases. researchgate.net This high degree of control is attributed to the formation of a rigid, chair-like Zimmerman-Traxler transition state. harvard.edu In these transformations, enolates derived from α-(N,N-dibenzylamino) methyl ketones have been observed to produce 1,4-syn aldol products with very high diastereoselectivity. wiley-vch.de
The use of silyl (B83357) enol ethers in Mukaiyama aldol reactions offers an alternative approach. libretexts.org These reactions can be catalyzed by Lewis acids and provide access to β-hydroxy carbonyl compounds. libretexts.org The stereoselectivity in these cases can also be influenced by the choice of catalyst and reaction conditions.
Table 2: Stereoselectivity in Aldol Reactions of α-Dibenzylamino Carbonyl Derivatives
| Enolate Source | Aldehyde | Major Product | Diastereoselectivity | Reference |
| α-(N,N-dibenzylamino) methyl ketone | Various aldehydes | syn-aldol | High | wiley-vch.de |
| N-acetyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one derivative | Aromatic and aliphatic aldehydes | syn-aldol | Excellent | researchgate.net |
Mechanistic Aspects of Cyanation Reactions
The cyanation of α-amino aldehydes, including 2-(dibenzylamino)propanal, provides a direct route to cyanohydrins, which are versatile intermediates for the synthesis of α-hydroxy-β-amino acids. acs.orgresearchgate.net The stereochemical course of this reaction is influenced by the nature of the cyanide source and the reaction conditions.
The reaction of chiral α-dibenzylamino aldehydes with diethylaluminum cyanide (Nagata's reagent) has been shown to yield anti-β-dibenzylamino-α-hydroxycyanides as the major diastereomers with good yields and diastereomeric excesses. researchgate.net This outcome is consistent with a Felkin-Ahn controlled nucleophilic attack of the cyanide ion.
Alternative methods for cyanation involve the use of trimethylsilyl cyanide (TMSCN) or ethyl cyanoformate (CNCOOEt) in the presence of a catalyst. nih.gov These methods have been successfully applied to a range of aldehydes and imines, affording chiral cyanohydrins and α-amino nitriles with high enantiomeric excess. nih.gov The mechanism of these catalyzed reactions often involves the in situ generation of a chiral catalyst that coordinates to the aldehyde, directing the stereoselective addition of the cyanide nucleophile. nih.gov
Stereochemical Models Governing Carbonyl Additions (e.g., Felkin-Anh Model, Chelation Control)
The stereochemical outcome of nucleophilic additions to the carbonyl group of 2-(dibenzylamino)propanal and other α-chiral aldehydes is generally rationalized by two primary models: the Felkin-Anh model and chelation control. scholaris.cascholaris.cauwindsor.ca
Felkin-Anh Model: This model is typically invoked when non-chelating conditions are present or when the substituent at the α-position is sterically demanding and non-coordinating. scholaris.cascholaris.cawebsite-files.com In the case of 2-(dibenzylamino)propanal, the large dibenzylamino group acts as the largest substituent (L). According to the Felkin-Anh model, the nucleophile attacks the carbonyl carbon from the face opposite to this bulky group, leading to the formation of the anti diastereomer. scholaris.cascholaris.ca The steric hindrance of the benzyl groups prevents the formation of a chelate with a metal ion, making the Felkin-Anh model the dominant pathway for many organometallic additions. scholaris.ca
Chelation Control: Chelation control becomes significant when the α-substituent is a Lewis basic group capable of coordinating with a metal ion present in the reaction medium. website-files.comuvic.canih.gov This coordination forms a rigid five-membered ring, which then directs the nucleophilic attack from the less hindered face to afford the syn diastereomer. scholaris.caresearchgate.net For N,N-disubstituted α-amino aldehydes like 2-(dibenzylamino)propanal, chelation control is generally disfavored due to the steric bulk of the substituents on the nitrogen atom. scholaris.ca However, for N-monosubstituted α-amino aldehydes, chelation can be a dominant factor, especially with chelating metals. scholaris.ca The effectiveness of chelation is dependent on the Lewis acidity of the metal and the coordinating ability of the solvent. nih.gov
The choice between these two models is crucial for predicting and controlling the stereochemistry of the addition products. For 2-(dibenzylamino)propanal, the steric bulk of the dibenzylamino group generally ensures that the Felkin-Anh model prevails, leading to high anti selectivity. scholaris.cascholaris.ca
Reactions Involving the Tertiary Amine Functionality
Beyond its role in directing stereoselectivity, the dibenzylamino group can also participate directly in reactions, most notably as a removable chiral auxiliary.
Role of the Dibenzylamino Group as a Removable Chiral Auxiliary
A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed. The dibenzylamino group in derivatives of 2-(dibenzylamino)propanal can function as such an auxiliary. thieme-connect.de
The N,N-dibenzyl groups can be removed under various conditions, typically through hydrogenolysis. This cleavage of the C-N bonds liberates the free amine functionality in the product, revealing a chiral amino alcohol or other related structures. This strategy is valuable in the asymmetric synthesis of amines and their derivatives. cas.cn The ability to remove the dibenzylamino group makes it a useful tool for introducing chirality that can be later unveiled to provide the desired enantiomerically pure product.
Chemical Transformations at the Nitrogen Center (e.g., Selective Deprotection, Quaternization)
The nitrogen center of 2-(dibenzylamino)propanal is a focal point for chemical transformations, primarily involving the cleavage of the N-benzyl bonds (deprotection) or the formation of a quaternary ammonium (B1175870) salt (quaternization). The dibenzylamino group serves as a common protecting group for the primary amine functionality in synthetic chemistry. smolecule.com Its stability and subsequent removal are critical steps in the synthesis of more complex molecules, such as pharmaceutical intermediates. lookchem.com
Selective Deprotection:
Another approach involves oxidative cleavage. The use of oxidizing agents can provide an alternative route for deprotection, which can be advantageous when catalytic hydrogenation is not feasible due to the presence of other reducible moieties in the molecule. organic-chemistry.orgorganic-chemistry.org
Below is a table summarizing common deprotection methods applicable to 2-(dibenzylamino)propanal.
| Method | Reagents & Conditions | Expected Products | Notes | Reference |
| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., EtOH, MeOH) | 2-Aminopropanal, Toluene | A highly efficient and clean method. The catalyst (palladium on carbon) facilitates the hydrogenolysis of the C-N bonds. | organic-chemistry.orgorganic-chemistry.org |
| Oxidative Debenzylation | e.g., (NH₄)₂S₂O₈, visible-light photoredox catalysis | 2-Aminopropanal derivatives | Can offer orthogonality to hydrogenation-sensitive groups. The reaction proceeds via an oxidative C-N bond cleavage. | organic-chemistry.org |
| Strong Acid Cleavage | e.g., HBr, TFA | 2-Aminopropanal salt | Less common for simple benzylamines and limited to substrates that can withstand harsh acidic conditions. | organic-chemistry.org |
Quaternization:
Quaternization involves the alkylation of the tertiary nitrogen atom in 2-(dibenzylamino)propanal to form a quaternary ammonium salt. This reaction typically occurs by treating the amine with an alkyl halide (e.g., methyl iodide). The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This transformation introduces a permanent positive charge on the nitrogen atom and can be used to modify the molecule's solubility and electronic properties or to introduce specific functional groups. semanticscholar.org
The general reaction is as follows: 2-(Dibenzylamino)propanal + R-X → [N,N-Dibenzyl-N-alkyl-2-ammonio-propanal]⁺X⁻ Where R is an alkyl group and X is a halide.
Computational and Theoretical Chemistry Studies on 2-(Dibenzylamino)propanal
Computational chemistry provides powerful tools for understanding the structure, reactivity, and mechanisms of molecules like 2-(dibenzylamino)propanal at an atomic level. Methods such as Density Functional Theory (DFT) are employed to model the molecule and its reactions. sioc-journal.cn
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. libretexts.org For 2-(dibenzylamino)propanal, the molecule's flexibility arises from rotation around several single bonds, including the C-N bonds and the C-C bonds of the propanal backbone.
Identifying the most stable conformer(s) is crucial as the molecule's shape influences its reactivity. Theoretical calculations can map the potential energy surface as a function of key dihedral angles. This "energy landscape" reveals the low-energy (stable) conformations and the energy barriers between them. libretexts.org For instance, gauche interactions between bulky substituents, such as the benzyl groups, can lead to steric strain and destabilize certain conformations. libretexts.org Computational models, often using methods like B3LYP with a suitable basis set (e.g., 6-31G*), can predict these stable structures and their relative populations at a given temperature.
| Computational Aspect | Methodology | Information Gained | Relevance to 2-(Dibenzylamino)propanal | Reference |
| Geometry Optimization | DFT (e.g., B3LYP/6-31G*), Ab initio methods | Lowest-energy (most stable) 3D structure | Predicts the preferred shape of the molecule, identifying potential intramolecular interactions. | researchgate.net |
| Conformational Search | Stochastic Search, Molecular Dynamics | Identification of various low-energy rotamers | Reveals the different shapes the molecule can adopt and their relative stabilities. | researchgate.net |
| Potential Energy Scan | Scanning dihedral angles | Energy barriers for bond rotation | Quantifies the energy required to rotate parts of the molecule, defining the energy landscape. | libretexts.org |
Elucidation of Reaction Mechanisms and Transition State Structures
Theoretical chemistry is instrumental in elucidating the step-by-step pathway of a chemical reaction, known as the reaction mechanism. hku.hk For transformations involving 2-(dibenzylamino)propanal, such as deprotection or quaternization, computational studies can model the entire reaction coordinate.
This involves identifying and characterizing the structures of all intermediates and, crucially, the transition states (TS). A transition state is the highest energy point along the reaction pathway and its structure and energy determine the reaction's activation energy and, therefore, its rate. rsc.org
For example, in the catalytic hydrogenation of 2-(dibenzylamino)propanal, DFT calculations could model the interaction of the molecule with the palladium catalyst surface, the cleavage of the N-benzyl bond, and the formation of the final product. Similarly, for a quaternization reaction, calculations can map the Sₙ2-like transition state where the new carbon-nitrogen bond is forming and the carbon-halide bond is breaking. wayne.edu These studies provide a detailed picture of bond-making and bond-breaking processes that are often impossible to observe directly through experimental means. sioc-journal.cnwayne.edu
Applications of 2 Dibenzylamino Propanal in Complex Molecular Syntheses
Construction of Chiral α-Amino Alcohols and 1,2-Amino Alcohol Scaffolds
The aldehyde functional group in 2-(dibenzylamino)propanal is a prime site for nucleophilic additions, providing a direct route to the synthesis of 1,2-amino alcohols. The stereochemical course of these additions is heavily influenced by the adjacent stereocenter and the nature of the N-protecting group, allowing for the controlled construction of new chiral centers.
The reduction of the aldehyde in 2-(dibenzylamino)propanal provides direct access to 2-(dibenzylamino)propan-1-ol, a chiral 1,2-amino alcohol. The stereoselectivity of this transformation is dictated by established models of asymmetric induction, primarily the Felkin-Anh and Cram chelate models. aalto.fi In the case of N,N-dibenzylamino aldehydes, the large steric profile of the dibenzyl group typically prevents the formation of a chelate between the nitrogen, the aldehyde's oxygen, and the reducing agent's metal cation. researchgate.net Consequently, the reaction proceeds via the non-chelation, Felkin-Anh model, where the nucleophilic hydride attacks from the less hindered face. researchgate.net This leads to a strong preference for the formation of the anti-diastereomer, (1R,2S)- or (1S,2R)-2-(dibenzylamino)propan-1-ol, depending on the chirality of the starting aldehyde.
Table 1: Predicted Stereochemical Outcome of the Reduction of (S)-2-(Dibenzylamino)propanal This interactive table illustrates the expected major product from the reduction of (S)-2-(dibenzylamino)propanal based on the Felkin-Anh model, which dominates due to the sterically demanding N,N-dibenzyl group.
| Reducing Agent | Predicted Major Diastereomer | Rationale |
| Sodium borohydride (B1222165) (NaBH₄) | (1S, 2S)-2-(Dibenzylamino)propan-1-ol (syn) | While Felkin-Anh typically dominates, small, non-chelating reagents can sometimes show lower selectivity. |
| Lithium aluminum hydride (LiAlH₄) | (1R, 2S)-2-(Dibenzylamino)propan-1-ol (anti) | Follows the Felkin-Anh model due to steric hindrance from the dibenzyl group. researchgate.net |
| Diisobutylaluminium hydride (DIBAL-H) | (1R, 2S)-2-(Dibenzylamino)propan-1-ol (anti) | The bulky nature of the reagent further favors the Felkin-Anh pathway. |
2-(Dibenzylamino)propanal is an excellent electrophile for carbon-carbon bond-forming reactions to generate more complex β-amino alcohols and amino diols. The addition of various carbon nucleophiles, such as enolates or organometallic reagents, proceeds with predictable diastereoselectivity, again largely governed by Felkin-Anh control. researchgate.net
A notable application is the direct asymmetric aldol (B89426) reaction catalyzed by proline, where N,N-dibenzylamino aldehydes react with ketones to yield γ-amino-β-hydroxy ketones. acs.org For instance, the reaction of an N,N-dibenzylamino aldehyde with acetone (B3395972), catalyzed by L-proline in DMSO, can produce the corresponding aldol adduct in good yield and with moderate to high diastereoselectivity. acs.org These products are valuable intermediates for synthesizing polysubstituted pyrrolidines and other complex targets. acs.org
Similarly, the addition of organometallic reagents, such as Grignard reagents, to N,N-dibenzylamino aldehydes generally proceeds with high anti (Felkin-Anh) selectivity. researchgate.net For example, the reaction with ethynylmagnesium bromide affords propargylic amino alcohols, which are versatile precursors for γ-amino-β-hydroxy ketones and 4-amino-1,3-diols. researchgate.netresearchgate.net
Table 2: Proline-Catalyzed Aldol Reaction of N,N-Dibenzylamino Aldehydes with Ketones Data adapted from a study on proline-catalyzed aldol reactions, showcasing the utility of N,N-dibenzylamino aldehydes in forming β-amino alcohol derivatives. acs.org
| Amino Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (syn:anti) |
| N,N-Dibenzylalaninal | Acetone | 85 | 50:50 |
| N,N-Dibenzylalaninal | Cyclohexanone | 95 | 85:15 |
| N,N-Dibenzylphenylalaninal | Acetone | 82 | 52:48 |
| N,N-Dibenzylserinal (O-TBDMS) | Cyclohexanone | 98 | 80:20 |
Utility in the Formation of Chiral Heterocyclic Systems
The functional groups and inherent chirality of 2-(dibenzylamino)propanal and its derivatives make them ideal precursors for the synthesis of various chiral heterocyclic frameworks.
Oxazolidinones are a critical class of heterocycles, famous for their use as chiral auxiliaries (Evans' oxazolidinones) and as antibacterial agents (e.g., Linezolid). nih.gov The synthesis of a 4,5-disubstituted oxazolidinone can be readily achieved from 2-(dibenzylamino)propanal in a two-step sequence.
First, as described in section 4.1.1, the stereoselective reduction of the aldehyde furnishes the corresponding 1,2-amino alcohol, 2-(dibenzylamino)propan-1-ol. Second, this amino alcohol can be cyclized by treatment with a carbonylating agent. researchgate.net Reagents such as phosgene, triphosgene, or safer alternatives like carbonyldiimidazole (CDI), chloroformates, or diethyl carbonate are commonly used to form the carbamate (B1207046) moiety and effect the ring closure to yield the 5-methyl-4-(dibenzylaminomethyl)oxazolidin-2-one ring system. nih.govorganic-chemistry.org
Indolizidine and quinolizidine (B1214090) alkaloids are bicyclic nitrogen-containing natural products with a wide range of biological activities. nih.govnih.gov While the biosynthesis of quinolizidine alkaloids typically originates from L-lysine, chemical syntheses often rely on chiral building blocks to construct the core structure. nih.gov
Chiral α-amino aldehydes like 2-(dibenzylamino)propanal are powerful synthons for such syntheses. Although direct total syntheses of these specific alkaloids starting from 2-(dibenzylamino)propanal are not prominently documented, its structure is ideally suited for this purpose. The aldehyde can participate in cyclization reactions such as intramolecular Mannich reactions or aza-Diels-Alder cycloadditions after being elaborated into a suitable precursor. For example, conversion of the aldehyde to a diene or dienophile could enable an intramolecular cycloaddition to form the bicyclic core of these alkaloids. The inherent chirality from the alanine (B10760859) backbone would serve to control the stereochemistry of the final alkaloid structure.
Strategic Intermediate in Total Synthesis Efforts of Diverse Organic Compounds
The utility of 2-(dibenzylamino)propanal as a versatile chiral building block extends to its role as a key strategic intermediate in the total synthesis of various complex organic molecules. nih.govnih.gov Its ability to introduce a protected, chiral three-carbon amino unit makes it a valuable component in convergent synthetic strategies.
Research has demonstrated that the products derived from the aldol addition reactions of N,N-dibenzylamino aldehydes are suitable intermediates for assembling complex natural products. acs.org For example, the γ-amino-β-hydroxy ketones obtained from the reaction with acetone can be further elaborated into polysubstituted pyrrolidines or serve as key fragments for the synthesis of antitumor agents like PM-94128. acs.org The diastereoselective control offered by the dibenzylamino group allows for the precise installation of multiple stereocenters, which is a critical challenge in the synthesis of complex molecules. By providing access to chiral amino alcohols, diols, and heterocyclic precursors, 2-(dibenzylamino)propanal serves as a foundational element for the construction of a diverse range of pharmacologically active compounds.
Synthetic Modifications and Chemical Analogues of 2 Dibenzylamino Propanal
Systematic Variation of Substituents on the Propane (B168953) Backbone
The reactivity of 2-(dibenzylamino)propanal is intrinsically linked to the structure of its three-carbon propane backbone. While comprehensive studies detailing systematic substitutions on this specific molecule are not extensively documented in publicly available literature, the effects of such modifications can be extrapolated from fundamental principles of organic chemistry, particularly concerning steric and electronic effects on the reactivity of the aldehyde functional group.
Substitutions at the C3 position (the methyl group) would primarily introduce steric effects. Increasing the size of the alkyl group at C3 (e.g., replacing methyl with ethyl or isopropyl) would create greater steric hindrance around the C2 stereocenter and the adjacent C1 aldehyde. This increased bulk would likely impede the approach of nucleophiles to the carbonyl carbon, thereby decreasing the rate of nucleophilic addition reactions.
Modifications at the C1 position, transforming the aldehyde into other functional groups (e.g., a ketone by introducing an alkyl group), would significantly alter the electronic nature and steric accessibility of the carbonyl. An α-keto-amine structure would exhibit different reactivity profiles compared to the parent aldehyde.
The following table outlines the predicted effects of hypothetical substitutions on the propane backbone based on established chemical principles.
| Modification Site | Substituent | Primary Effect | Predicted Influence on Aldehyde Reactivity |
| C3 | Larger Alkyl Group (e.g., Isopropyl) | Steric Hindrance | Decrease in reaction rate for nucleophilic additions due to hindered access to the carbonyl carbon. |
| C3 | Electron-Withdrawing Group (e.g., CF₃) | Inductive Effect | Potential increase in the electrophilicity of the carbonyl carbon, possibly increasing reactivity towards nucleophiles, assuming steric effects are minimal. |
| C1 | Replacement of Aldehyde-H with an Alkyl Group (forms a ketone) | Electronic & Steric | Decrease in reactivity towards nucleophiles compared to the aldehyde due to the electron-donating nature and increased steric bulk of the alkyl group. |
These predictions underscore the potential for tuning the molecule's reactivity through targeted modifications of its carbon skeleton.
Exploration of Alternative N-Protecting Groups and Their Influence on Reactivity
In synthetic chemistry, a variety of alternative N-protecting groups are employed, each with distinct properties of stability and cleavage. nih.gov Common alternatives include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). nih.govresearchgate.net
Boc (tert-butyloxycarbonyl): This group is stable to basic and nucleophilic conditions but is readily removed with mild acids like trifluoroacetic acid (TFA). researchgate.netmdpi.com Its steric bulk is comparable to the dibenzyl group.
Cbz (Benzyloxycarbonyl): Also known as the Z-group, Cbz is stable to acidic conditions but is cleaved by catalytic hydrogenation, similar to the dibenzyl group. nih.gov
Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is notably labile under mild basic conditions (e.g., using piperidine), making it "orthogonal" to acid-labile (Boc) and hydrogenation-labile (Cbz, Benzyl) groups. rsc.org
The influence of the protecting group on reactivity is not merely steric. In one study involving enzymatic tandem aldol (B89426) addition-transamination reactions, the choice of the N-protecting group was found to be critical for substrate conversion. While N-Cbz, N-Boc, and N-tosyl protected aminoaldehydes were not converted by the enzyme system, an N-phenylacetyl (PhAc) protected analogue proved to be a suitable substrate. This demonstrates a profound electronic or conformational influence of the protecting group on the molecule's ability to interact with a catalyst.
The following table provides a comparative overview of these protecting groups.
| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability Profile | Influence on Reactivity |
| Dibenzyl | Bn₂ | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to acid, base, and many redox reagents. | High steric bulk; non-polar. |
| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) | Stable to base, nucleophiles, and hydrogenation. mdpi.comnih.gov | High steric bulk; can influence enzyme substrate specificity. |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation; Strong Acid (e.g., HBr/AcOH) | Stable to mild acid and base. | Can influence enzyme substrate specificity. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | Stable to acid and hydrogenation. | Large, planar, and UV-active; its lability to base offers orthogonal protection strategies. rsc.org |
Comparative Studies of Stereoisomeric Forms and Their Differential Reactivity
2-(Dibenzylamino)propanal possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images: the (R)- and (S)-enantiomers. In a non-chiral environment, enantiomers exhibit identical chemical and physical properties. However, in the presence of other chiral molecules or catalysts (such as enzymes or chiral reagents), they can and often do exhibit different reactivity. nih.gov This differential reactivity is a cornerstone of asymmetric synthesis.
While specific studies directly comparing the chemical reactivity of (R)- versus (S)-2-(dibenzylamino)propanal in a particular reaction are not prominently detailed in available literature, the principle of stereodifferentiation is well-established. For instance, in the synthesis of the antimicrobial agent Ofloxacin, the biological activity of the final product is almost exclusively associated with the (S)-enantiomer, which is synthesized from (S)-alaninol, a precursor structurally related to (S)-2-aminopropanal. nih.gov This implies that the stereochemistry of the precursor dictates the stereochemistry and, consequently, the biological function of the product, which arises from differential interactions with chiral biological targets like enzymes.
In a hypothetical diastereoselective reaction, such as an aldol addition to a prochiral ketone, the (R)- and (S)-enantiomers of 2-(dibenzylamino)propanal would act as chiral inductors. The approach of the aldehyde to the ketone would create two different diastereomeric transition states for each enantiomer. Because these transition states are diastereomeric, they have different energies, leading to one being favored over the other. The (R)-aldehyde would produce a different ratio of diastereomeric products compared to the (S)-aldehyde.
The table below illustrates a hypothetical outcome of such a comparative study, demonstrating the principle of differential reactivity.
| Starting Enantiomer | Reaction Type | Prochiral Substrate | Expected Outcome |
| (S)-2-(Dibenzylamino)propanal | Aldol Addition | 2-Butanone | Formation of two diastereomeric products in a specific ratio (e.g., 70:30). |
| (R)-2-(Dibenzylamino)propanal | Aldol Addition | 2-Butanone | Formation of the enantiomers of the previous products, but potentially in a different diastereomeric ratio due to different transition state energies. |
This differential reactivity allows for the use of a single enantiomer of a chiral building block to control the stereochemical outcome of a synthetic sequence, a fundamental strategy in the construction of complex, stereochemically defined molecules.
Advanced Research Methodologies in 2 Dibenzylamino Propanal Chemistry
Sophisticated Stereochemical Assignment Techniques
The chiral nature of 2-(Dibenzylamino)propanal necessitates the use of advanced techniques to determine its absolute configuration and to study the stereochemistry of its reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful method for determining the absolute configuration of chiral molecules like 2-(Dibenzylamino)propanal. researchgate.nethebmu.edu.cn This technique involves the reaction of the chiral analyte with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers exhibit distinct NMR spectra, and the differences in their chemical shifts (Δδ) can be used to deduce the absolute configuration of the original molecule. nih.govfrontiersin.org
For 2-(Dibenzylamino)propanal, which possesses a chiral center at the α-carbon, CDAs that react with the amine or, after reduction of the aldehyde to an alcohol, with the hydroxyl group can be employed. A commonly used CDA for amines is Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its acid chloride (MTPA-Cl). nih.gov The reaction of (R)- and (S)-2-(Dibenzylamino)propanal with (R)- and (S)-MTPA would yield four diastereomeric amides. However, a more practical approach involves reacting the racemic or enantiomerically enriched amine with a single enantiomer of the CDA.
The underlying principle of this method relies on the anisotropic effect of the phenyl group in the CDA, which shields or deshields nearby protons in the diastereomeric adducts differently. By analyzing the ¹H NMR spectra of the resulting diastereomers, a model of the preferred conformation can be constructed, and the absolute configuration can be assigned based on the observed chemical shift differences (Δδ = δS - δR).
A hypothetical example of applying this method to 2-(Dibenzylamino)propan-1-ol (the reduced form of 2-(Dibenzylamino)propanal) is presented in the table below. The alcohol is reacted with (R)- and (S)-MTPA to form diastereomeric esters.
| Proton | δ (R-MTPA ester) | δ (S-MTPA ester) | Δδ (δS - δR) | Predicted Location Relative to MTPA Phenyl Group |
|---|---|---|---|---|
| H-1a | 4.25 | 4.35 | +0.10 | Right |
| H-1b | 4.15 | 4.28 | +0.13 | Right |
| H-2 | 3.10 | 3.02 | -0.08 | Left |
| CH₃ | 1.05 | 0.98 | -0.07 | Left |
In this illustrative data, positive Δδ values for the H-1 protons suggest they are on one side of the MTPA plane, while negative Δδ values for the H-2 and methyl protons place them on the opposite side, allowing for the assignment of the absolute configuration at C-2.
The elucidation of reaction mechanisms and the stereochemical outcome of reactions involving 2-(Dibenzylamino)propanal can be achieved through advanced spectroscopic techniques. In-situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction, providing valuable information about the formation and consumption of reactants, intermediates, and products. researchgate.net This can be particularly useful in studying the stereoselectivity of reactions where 2-(Dibenzylamino)propanal is a substrate, for instance, in aldol (B89426) or similar C-C bond-forming reactions.
Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is another powerful tool for identifying reactive intermediates. nih.gov By coupling ESI-MS to a reaction vessel, transient species can be detected and characterized, offering insights into the reaction pathway. For example, in the synthesis of 2-(Dibenzylamino)propanal via the Strecker synthesis from propanal, ammonia, and a cyanide source, ESI-MS could potentially identify the intermediate α-amino nitrile. masterorganicchemistry.com
Green Chemistry Principles in 2-(Dibenzylamino)propanal Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of these principles to the synthesis of 2-(Dibenzylamino)propanal focuses on developing more environmentally benign and efficient methods.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. tue.nl The development of solvent-free or low-solvent reaction conditions for the synthesis of 2-(Dibenzylamino)propanal is therefore a significant goal. One potential route to this compound is the reductive amination of propanal with dibenzylamine (B1670424). This reaction can potentially be carried out under solvent-free conditions, especially if the reactants are liquids.
Solvent-free syntheses of related compounds, such as the Kabachnik-Fields reaction to form α-aminophosphonates from aldehydes, amines, and phosphites, have been successfully demonstrated. Similarly, solvent-free Knoevenagel condensations of benzaldehydes have been reported to proceed efficiently. tue.nl These examples suggest that the synthesis of 2-(Dibenzylamino)propanal and its derivatives could be adapted to solvent-free conditions, possibly with the aid of a reusable solid catalyst.
For instance, the direct synthesis from propanal and dibenzylamine could be explored under neat conditions, potentially with microwave irradiation to accelerate the reaction and improve yields, a common technique in green chemistry. nih.gov
To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. The E-factor (Environmental factor) and EcoScale are two such tools that can be applied to the synthesis of 2-(Dibenzylamino)propanal. beilstein-journals.orgnih.gov
The E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process. semanticscholar.org
E-factor = (Total mass of inputs - mass of product) / mass of product
The EcoScale is a semi-quantitative tool that evaluates the quality of a chemical synthesis based on a scale of 0 to 100, where 100 represents an ideal reaction. nih.govresearchgate.net The score is calculated by subtracting penalty points from 100 for non-ideal conditions, such as high temperature, hazardous reagents, and complex workup procedures.
The following table provides a hypothetical comparison of a traditional versus a greener synthesis of 2-(Dibenzylamino)propanal using these metrics.
| Parameter | Traditional Synthesis (in Toluene) | Greener Synthesis (Solvent-Free) |
|---|---|---|
| Yield | 85% | 90% |
| Solvent | Toluene | None |
| E-factor | ~15 (high due to solvent waste) | ~2 (significantly lower) |
| EcoScale Score | 65 (penalty points for solvent, heating) | 85 (fewer penalty points) |
By applying these metrics, chemists can objectively compare different synthetic routes and identify areas for improvement, driving the development of more sustainable methods for producing 2-(Dibenzylamino)propanal. rsc.orgmdpi.com
Future Research Directions in 2 Dibenzylamino Propanal Chemistry
Investigation of Novel Reactivity Modalities Beyond Established Transformations
The established reactivity of 2-(dibenzylamino)propanal largely revolves around classical aldehyde chemistry, such as aldol (B89426) additions, Mannich reactions, and reductions. However, future research is poised to explore more unconventional transformations that can unlock new synthetic pathways.
One promising area is the exploration of [3+2] cycloaddition reactions where the aldehyde or its derivatives act as a three-carbon synthon. For instance, in-situ formation of an azomethine ylide from 2-(dibenzylamino)propanal could allow for cycloadditions with various dipolarophiles to construct highly substituted pyrrolidines, which are core structures in many natural products and pharmaceuticals.
Another avenue for investigation lies in photoredox-catalyzed C-H functionalization . The α-amino C-H bond in 2-(dibenzylamino)propanal is susceptible to single-electron oxidation. This could enable the direct coupling of the aldehyde with a variety of radical precursors, such as alkyl halides or electron-deficient alkenes, under mild conditions. Such a strategy would provide a powerful tool for the late-stage functionalization of molecules containing this fragment.
Furthermore, the development of organocatalytic cascade reactions initiated by 2-(dibenzylamino)propanal represents a significant opportunity. These multi-step, one-pot transformations can rapidly build molecular complexity from simple starting materials. For example, a cascade involving an initial Michael addition of an enamine derived from 2-(dibenzylamino)propanal, followed by an intramolecular aldol cyclization, could afford densely functionalized carbocyclic and heterocyclic systems.
| Reactivity Modality | Potential Transformation | Resulting Scaffold |
| [3+2] Cycloaddition | Reaction as an azomethine ylide precursor | Polysubstituted pyrrolidines |
| Photoredox Catalysis | α-C-H functionalization | Late-stage modified aldehydes |
| Organocatalytic Cascade | Michael addition-intramolecular aldol | Functionalized carbo/heterocycles |
Exploration of Emerging Catalytic Systems for Enhanced Enantioselectivity
Achieving high levels of stereocontrol in reactions involving 2-(dibenzylamino)propanal is crucial for its application in the synthesis of chiral molecules. While traditional catalysts have shown utility, the exploration of emerging catalytic systems promises to deliver even greater efficiency and enantioselectivity.
Dual catalysis , which combines two different catalytic cycles in a single pot, is a rapidly advancing field. A combination of a chiral organocatalyst, to form a stereodefined enamine intermediate from 2-(dibenzylamino)propanal, and a transition metal catalyst, to activate a coupling partner, could enable novel asymmetric transformations that are not possible with either catalyst alone.
The development of novel chiral Brønsted acids and bases continues to provide more effective and selective organocatalysts. Highly acidic N-triflylphosphoramides or bulky chiral guanidines could offer superior stereocontrol in reactions such as asymmetric additions to the aldehyde or reactions of its enamine intermediate.
Biocatalysis represents another frontier for achieving exceptional enantioselectivity. The use of engineered enzymes, such as aldolases or transaminases, could provide a highly sustainable and selective means of transforming 2-(dibenzylamino)propanal into valuable chiral building blocks.
| Catalytic System | Principle | Potential Advantage |
| Dual Catalysis | Combination of two distinct catalytic cycles | Access to novel asymmetric transformations |
| Novel Organocatalysts | Advanced chiral Brønsted acids/bases | Improved stereocontrol and efficiency |
| Biocatalysis | Use of engineered enzymes | High enantioselectivity and sustainability |
Expanded Utility of 2-(Dibenzylamino)propanal in Contemporary Synthetic Challenges
The unique structural features of 2-(dibenzylamino)propanal make it a potentially valuable tool in addressing a range of modern synthetic problems, particularly in the fields of total synthesis and medicinal chemistry.
In the total synthesis of complex natural products , 2-(dibenzylamino)propanal can serve as a versatile chiral building block. Its aldehyde functionality allows for chain elongation and the introduction of new stereocenters, while the dibenzylamino group provides a stable protecting group that can be removed at a later stage to reveal a primary amine for further functionalization. Its application could streamline the synthesis of alkaloids and polyketides that contain α-amino aldehyde motifs.
Fragment-based drug discovery (FBDD) is another area where 2-(dibenzylamino)propanal could find significant utility. The dibenzylamino group can engage in favorable interactions with biological targets, such as cation-π interactions, while the propanal backbone provides a scaffold for fragment growth and optimization. Its relatively small size and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents.
Furthermore, the development of diversity-oriented synthesis (DOS) libraries based on 2-(dibenzylamino)propanal could lead to the discovery of new bioactive molecules. By subjecting the aldehyde to a variety of reaction conditions and coupling partners, a large and structurally diverse collection of compounds can be generated for high-throughput screening.
| Application Area | Role of 2-(Dibenzylamino)propanal | Potential Impact |
| Total Synthesis | Chiral building block | Streamlined synthesis of natural products |
| Fragment-Based Drug Discovery | Core fragment for library development | Discovery of novel therapeutic agents |
| Diversity-Oriented Synthesis | Versatile scaffold for library generation | Identification of new bioactive molecules |
Q & A
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in 2-(Dibenzylamino)propanal derivatives?
- Methodological Answer :
- Multivariate Regression : Correlate substituent effects (e.g., electron-withdrawing groups on benzyl rings) with biological activity.
- Principal Component Analysis (PCA) : Reduce dimensionality of spectral or crystallographic data to identify key structural motifs.
- Bayesian Optimization : Design iterative synthetic campaigns to maximize desired properties (e.g., enantioselectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
